

Spectroscopic Characterization of tert-Butyl-4-chloro-3-oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl-4-chloro-3-oxobutanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of **tert-Butyl-4-chloro-3-oxobutanoate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring the spectroscopic data are also provided.

Predicted Spectroscopic Data

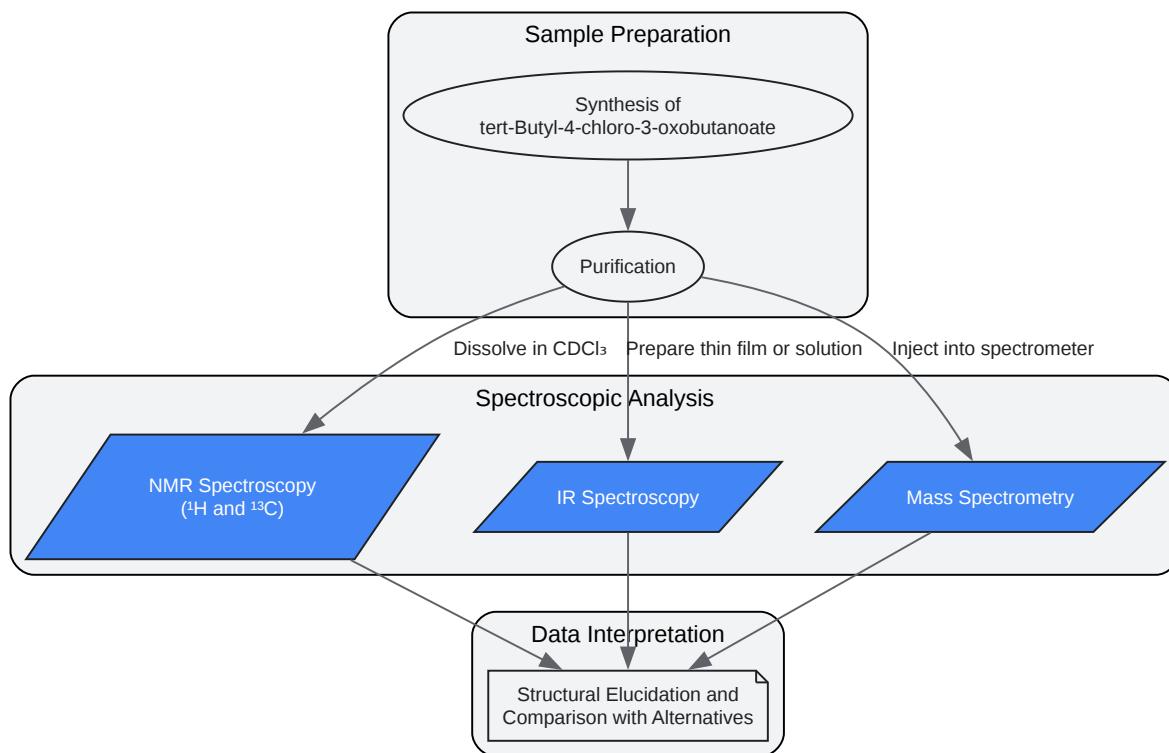
The following table summarizes the predicted and comparative spectroscopic data for **tert-Butyl-4-chloro-3-oxobutanoate** and its analogs. These predictions are derived from established principles of NMR, IR, and mass spectrometry.

Spectroscopic Technique	tert-Butyl-4-chloro-3-oxobutanoate (Predicted)	tert-Butyl acetoacetate (Reference)	Ethyl 4-chloro-3-oxobutanoate (Reference)
¹ H NMR (CDCl ₃ , ppm)	~1.5 (s, 9H, C(CH ₃) ₃), ~3.6 (s, 2H, -CH ₂ -CO-), ~4.2 (s, 2H, -CO-CH ₂ Cl)	~1.48 (s, 9H, C(CH ₃) ₃), ~2.26 (s, 3H, -CO-CH ₃), ~3.34 (s, 2H, -CH ₂ -CO-)	~1.3 (t, 3H, -CH ₃), ~3.6 (s, 2H, -CH ₂ -CO-), ~4.2 (q, 2H, -O-CH ₂ -), ~4.3 (s, 2H, -CO-CH ₂ Cl)
¹³ C NMR (CDCl ₃ , ppm)	~28 (C(CH ₃) ₃), ~48 (-CH ₂ -CO-), ~55 (-CO-CH ₂ Cl), ~83 (C(CH ₃) ₃), ~166 (Ester C=O), ~200 (Ketone C=O)	~28.1 (C(CH ₃) ₃), ~30.0 (-CO-CH ₃), ~51.9 (-CH ₂ -CO-), ~81.6 (C(CH ₃) ₃), ~167.2 (Ester C=O), ~201.0 (Ketone C=O)	~14.0 (-CH ₃), ~48 (-CH ₂ -CO-), ~55 (-CO-CH ₂ Cl), ~62 (-O-CH ₂ -), ~166 (Ester C=O), ~200 (Ketone C=O)
IR (cm ⁻¹)	~1745 (Ester C=O stretch), ~1725 (Ketone C=O stretch), ~1150 (C-O stretch), ~750 (C-Cl stretch)	~1740 (Ester C=O stretch), ~1718 (Ketone C=O stretch), ~1155 (C-O stretch)	~1745 (Ester C=O stretch), ~1725 (Ketone C=O stretch), ~1200 (C-O stretch), ~760 (C-Cl stretch)
Mass Spectrometry (m/z)	192/194 (M ⁺), 136/138, 115, 57 (base peak)	158 (M ⁺), 102, 57 (base peak)	164/166 (M ⁺), 118/120, 93, 43

Note: Predicted values are estimates and may vary from experimental results.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **tert-Butyl-4-chloro-3-oxobutanoate**.



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Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

- Sample Preparation: A sample of approximately 5-10 mg of **tert-Butyl-4-chloro-3-oxobutanoate** is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence is used.
 - Spectral Width: 10-12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans are acquired to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.
- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a 5-10% solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition:
 - A background spectrum of the empty salt plates or the solvent-filled cell is recorded.
 - The sample is placed in the spectrometer, and the spectrum is acquired over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of compound.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1-2 scans per second.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation of esters often involves α -cleavage and McLafferty rearrangements.^[1] For tert-butyl esters, a prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is expected.^[2]

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References

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. [benchchem.com](#) [benchchem.com]
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